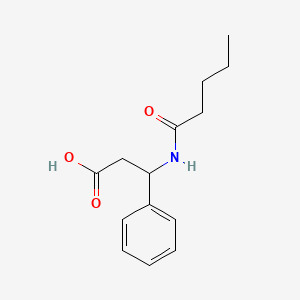
3-Pentanamido-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanamido-3-phenylpropanoic acid is a phenylalanine derivative, classified under phenylalanines. These compounds contain phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . The molecular formula of this compound is C14H19NO3, and it has a molecular weight of 249.31 g/mol .
Preparation Methods
The synthesis of 3-Pentanamido-3-phenylpropanoic acid typically involves the reaction of phenylalanine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of phenylalanine and the acyl chloride . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and development needs .
Chemical Reactions Analysis
3-Pentanamido-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions Major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds.
Scientific Research Applications
3-Pentanamido-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Medicine: Research on this compound contributes to understanding metabolic pathways and potential therapeutic targets.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Pentanamido-3-phenylpropanoic acid involves its interaction with specific enzymes and receptors in the body. As a phenylalanine derivative, it may interact with enzymes involved in amino acid metabolism, such as aromatic-amino-acid aminotransferase . These interactions can influence various metabolic pathways and biological processes .
Comparison with Similar Compounds
3-Pentanamido-3-phenylpropanoic acid can be compared with other phenylalanine derivatives, such as:
3-Phenylpropanoic acid: This compound has a similar structure but lacks the amide group present in this compound.
Phenylacetylglutamine: Another phenylalanine derivative involved in metabolic pathways. The uniqueness of this compound lies in its specific amide functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
3-(pentanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-2-3-9-13(16)15-12(10-14(17)18)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
KXSMRHCHMHJBGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(CC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide](/img/structure/B14907680.png)
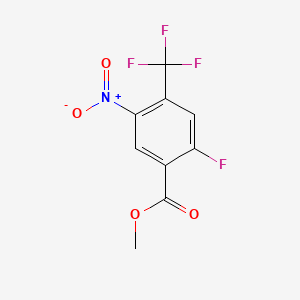
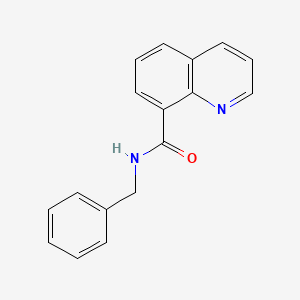
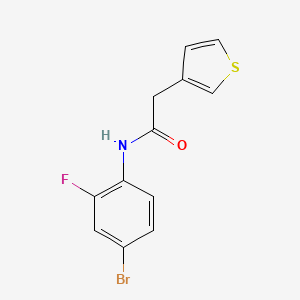

![3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14907700.png)
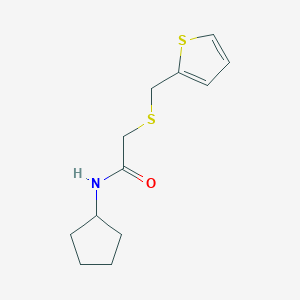
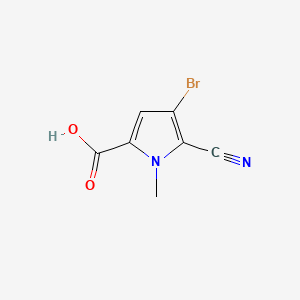
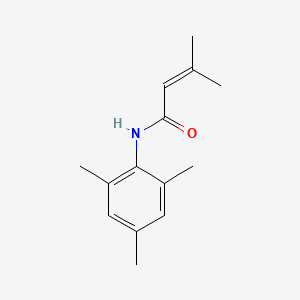


![(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide](/img/structure/B14907752.png)
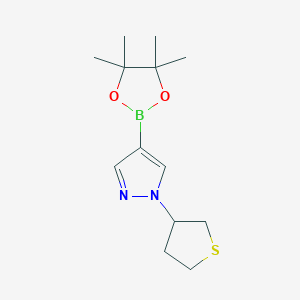
![Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)
